molecular formula C24H26N4O4 B2566490 3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione CAS No. 896373-76-5

3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione

Cat. No.: B2566490
CAS No.: 896373-76-5
M. Wt: 434.496
InChI Key: YBRYSLKQSJPYPM-UHFFFAOYSA-N
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Description

3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a piperazine ring, and an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinazoline intermediate.

    Attachment of the Acetylphenyl Group: The acetylphenyl group is attached through a Friedel-Crafts acylation reaction, where acetyl chloride reacts with the piperazine derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Assembly: The final compound is assembled by linking the piperazine derivative with the quinazoline core through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the acetyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the quinazoline core or the acetyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, with reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride (for Friedel-Crafts acylation), EDCI (for condensation reactions).

Major Products

  • **

Properties

IUPAC Name

3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-17(29)18-8-10-19(11-9-18)26-13-15-27(16-14-26)22(30)7-4-12-28-23(31)20-5-2-3-6-21(20)25-24(28)32/h2-3,5-6,8-11H,4,7,12-16H2,1H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRYSLKQSJPYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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